molecular formula C19H12F3N B8451814 9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]- CAS No. 204066-03-5

9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-

Cat. No. B8451814
M. Wt: 311.3 g/mol
InChI Key: PDSJGMJNENPXCK-UHFFFAOYSA-N
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Patent
US09233922B2

Procedure details

The reaction was conducted for 15 minutes in the same experimental procedures as in Example 1 except for using 4-chlorobenzotrifluoride (8.4 mL, 63.1 mmol, 1.0 equivalent) as an aryl halide. After cooling the reaction mixture to room temperature, to the mixture were added water (25 mL) and ammonium chloride (1.7 g). The aqueous layer was separated off, and the organic layer was concentrated under reduced pressure to give solid residue. The residue was dissolved in toluene, and the solution was decolorized by silica gel (1 g) and filtered through a Celite pad. The filtrate was concentrated under reduced pressure to give the solid, which was recrystallized from toluene/methanol to afford 18.4 g of N-(4-trifluoromethylphenyl)carbazole as a white powder.
Quantity
8.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
aryl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.O.[Cl-].[NH4+:14].[C:15]1([CH3:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([N:14]2[C:6]3[CH:7]=[CH:2][CH:3]=[CH:4][C:21]=3[C:15]3[C:20]2=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.4 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(F)(F)F
Step Two
Name
aryl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
1.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated off
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give solid residue
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from toluene/methanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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